Pexmetinib
Vue d'ensemble
Description
Pexmetinib, also known as ARRY-614, is a potent dual inhibitor of Tie-2 and p38 MAPK . It has been used in the research of acute myeloid leukemia . It has IC50s of 1 nM, 35 nM, and 26 nM for Tie-2, p38α, and p38β, respectively .
Chemical Reactions Analysis
Pexmetinib has been shown to inhibit leukemic proliferation and prevent the activation of downstream effector kinases .Applications De Recherche Scientifique
Dual Inhibition of p38 MAPK and Tie2 Signaling Pathways
Pexmetinib (ARRY-614) is a dual inhibitor of p38 mitogen-activated protein kinase and Tie2 signaling pathways . These pathways are implicated in the pathogenesis of myelodysplastic syndromes .
Application in Myelodysplastic Syndromes (MDS)
Pexmetinib has shown efficacy in preclinical models of Myelodysplastic Syndromes (MDS) . MDS are generally incurable hematologic neoplasms characterized by malignant clonal expansions in the bone marrow .
Application in Acute Myeloid Leukemia (AML)
Pexmetinib has also shown efficacy in preclinical models of Acute Myeloid Leukemia (AML) . AML is a type of cancer in which the bone marrow makes abnormal myeloblasts, a type of white blood cell .
Inhibition of Proinflammatory Kinase p38 MAPK
Pexmetinib inhibits the proinflammatory kinase p38 MAPK, which is overactivated in MDS . This inhibition prevents activation of downstream effector kinases .
Inhibition of Angiopoietin-1 Receptor Tie-2
Pexmetinib is an inhibitor of the angiopoietin-1 receptor Tie-2 . This inhibition abrogates the effects of TNFα on healthy hematopoietic stem cells .
Stimulation of Hematopoiesis
Treatment of primary MDS specimens with Pexmetinib has been shown to stimulate hematopoiesis . Hematopoiesis is the formation of blood cellular components .
Inhibition of TKI-resistant BCR::ABL1
Pexmetinib has been repurposed as an inhibitor of TKI-resistant BCR::ABL1 . BCR::ABL1 is a fusion gene formed as a result of the Philadelphia chromosome translocation, associated with chronic myeloid leukemia .
Pharmacokinetics Study
Pexmetinib has been used in an exploratory, randomized, parallel-group, open-label, relative bioavailability study . The study explored the pharmacokinetics of two novel formulations of Pexmetinib .
Mécanisme D'action
Target of Action
Pexmetinib, also known as ARRY-614, is a dual inhibitor of the angiopoietin-1 receptor Tie-2 and the proinflammatory kinase p38 MAPK . These targets play crucial roles in various cellular processes. Tie-2 is involved in angiogenesis, while p38 MAPK is implicated in inflammatory responses .
Mode of Action
Pexmetinib interacts with its targets by inhibiting their activity. It prevents the activation of downstream effector kinases, thereby disrupting the signaling pathways they regulate . This inhibition can lead to changes in cellular processes, such as leukemic proliferation .
Biochemical Pathways
The primary biochemical pathways affected by Pexmetinib are those regulated by Tie-2 and p38 MAPK. These pathways are involved in angiogenesis and inflammation, respectively . By inhibiting these pathways, Pexmetinib can alter the downstream effects, such as the proliferation of leukemic cells .
Pharmacokinetics
Previous clinical experience with pexmetinib administered as a powder-in-capsule exhibited high variability in pharmacokinetics . Efforts are ongoing to improve the formulation of Pexmetinib to enhance its bioavailability .
Result of Action
Pexmetinib’s action results in the inhibition of leukemic proliferation and the prevention of activation of downstream effector kinases . Notably, it has been observed to abrogate the effects of TNFα on healthy hematopoietic stem cells . Treatment of primary myelodysplastic syndrome (MDS) specimens with Pexmetinib stimulated hematopoiesis .
Action Environment
Orientations Futures
Propriétés
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMRSSIMGCDUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pexmetinib | |
CAS RN |
945614-12-0 | |
Record name | Pexmetinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexmetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PEXMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.